N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide
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Overview
Description
N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide is a complex organic compound that features a tert-butylamino group, a methyl group, and a phenylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide typically involves multiple steps. One common method is the reductive amination of a ketone with a tert-butylamine derivative. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylmethylamine: Similar in structure but lacks the phenylcarbonyl group.
tert-Butylamine: Contains the tert-butylamino group but lacks the other functional groups.
N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a pyrazole ring instead of the benzamide structure.
Uniqueness
N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C23H29N3O3 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-benzamido-N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C23H29N3O3/c1-15(2)19(22(29)26-23(3,4)5)25-21(28)17-13-9-10-14-18(17)24-20(27)16-11-7-6-8-12-16/h6-15,19H,1-5H3,(H,24,27)(H,25,28)(H,26,29) |
InChI Key |
XPMGVVSGEIZRKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)(C)C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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